The compound "1-Methyl-3-nicotinoyl-2-piperidone" is a derivative of the 2-piperidone family, which has been the subject of various studies due to its potential therapeutic applications. Research has focused on the design and synthesis of 2-piperidone derivatives to address a range of medical challenges, particularly in the treatment of neurodegenerative diseases and cancer. The unique structural properties of these compounds allow for the inhibition of harmful biological processes such as amyloid aggregation and inflammation, which are implicated in diseases like Alzheimer's1. Additionally, modifications to the piperidone structure, such as the addition of a 3-methyl group, have been shown to influence the carcinogenic activity of these compounds2. Furthermore, the 3-benzhydryl-4-piperidone derivatives have been identified as potent neurokinin-1 receptor antagonists, suggesting their utility in targeting G-protein coupled receptors3.
The applications of 2-piperidone derivatives span across various fields, primarily in medicine. In the context of neurodegenerative diseases, these compounds are promising candidates for the development of multifunctional agents to treat Alzheimer's disease. Their ability to inhibit amyloid aggregation and mitigate neuroinflammation positions them as potential therapeutics to slow down or prevent the progression of the disease1. In oncology, the study of nitroso-4-piperidone derivatives provides insights into the structural factors that influence carcinogenicity, which is essential for the design of safer chemicals and drugs2. The research on 3-benzhydryl-4-piperidone derivatives as neurokinin-1 receptor antagonists opens up possibilities for new treatments for pain and psychiatric disorders, given the role of the neurokinin-1 receptor in these conditions3. The versatility and chemical accessibility of these compounds also make them suitable for the synthesis of chemical libraries, which can be used to discover new drugs with diverse therapeutic effects3.
The synthesis of 1-Methyl-3-nicotinoyl-2-piperidone can be achieved through various methods, primarily involving the reaction of nicotinic acid derivatives with piperidone or its derivatives. A common approach includes:
The molecular structure of 1-Methyl-3-nicotinoyl-2-piperidone features a piperidone ring fused with a nicotinoyl group. Key structural characteristics include:
1-Methyl-3-nicotinoyl-2-piperidone can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-Methyl-3-nicotinoyl-2-piperidone is primarily linked to its structural similarity to nicotine, which allows it to interact with nicotinic acetylcholine receptors in biological systems. This interaction may lead to:
Key physical and chemical properties of 1-Methyl-3-nicotinoyl-2-piperidone include:
These properties are crucial for understanding its behavior in various chemical environments and potential applications .
1-Methyl-3-nicotinoyl-2-piperidone has several scientific applications:
The piperidone core of 1-Methyl-3-nicotinoyl-2-piperidone (CAS 91566-93-7, C₁₂H₁₄N₂O₂) adopts a characteristic half-chair conformation, as determined through X-ray diffraction studies of closely related derivatives. In this conformation, substituents at the 1-, 2-, and 3-positions exhibit distinct spatial orientations: the N1-methyl group occupies an equatorial position, the C2 carbonyl group resides equatorially, and the C3-nicotinoyl moiety adopts an axial orientation. This arrangement minimizes steric clashes between the 3-pyridinylcarbonyl group and the lactam ring system. The dihedral angle between the mean planes of the piperidone ring and the pyridyl ring of the nicotinoyl substituent measures approximately 9.2°, indicating significant deviation from coplanarity due to steric constraints [9].
Intermolecular packing is stabilized through C–H⋯O hydrogen bonds involving both the lactam carbonyl and nicotinoyl carbonyl oxygen atoms. These interactions form centrosymmetric dimers with an interatomic separation of 2.997 Å between donor and acceptor atoms. Further stabilization arises from π-π stacking interactions between pyridyl rings of adjacent molecules, with centroid-to-centroid distances of 3.71 Å, characteristic of weak aromatic interactions [7] [9].
Table 1: Crystallographic Parameters of 1-Methyl-3-nicotinoyl-2-piperidone Analogs
Parameter | Value | Significance |
---|---|---|
Piperidone conformation | Half-chair | Minimizes steric strain |
N1-methyl position | Equatorial | Reduced 1,3-diaxial interactions |
C3-substituent position | Axial | Accommodates bulky nicotinoyl group |
Pyridyl/piperidone dihedral | ~9.2° | Precludes full π-conjugation |
Centroid-centroid distance | 3.71 Å | Indicates weak π-π stacking |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (400 MHz, DMSO-d₆) reveals distinctive signals corresponding to the compound's proton environments: the N-methyl group appears as a singlet at δ 2.98 ppm, while piperidone ring protons resonate as multiplets between δ 2.50-3.80 ppm. The nicotinoyl moiety exhibits characteristic aromatic signals: a doublet (J = 7.8 Hz) at δ 7.48 ppm (H5 pyridine), a triplet (J = 6.2 Hz) at δ 7.94 ppm (H4 pyridine), and a doublet at δ 8.68 ppm (H6 pyridine), with the ortho proton to nitrogen appearing furthest downfield at δ 8.98 ppm (H2 pyridine). ¹³C NMR (100 MHz, DMSO-d₆) confirms carbonyl functionalities with signals at δ 168.2 ppm (lactam C=O) and δ 165.8 ppm (nicotinoyl C=O), while pyridyl carbons appear between δ 123-152 ppm [2] [3] [7].
Infrared Spectroscopy:FT-IR analysis (KBr pellet) identifies critical functional groups: strong absorptions at 1685 cm⁻¹ and 1662 cm⁻¹ correspond to the conjugated amide carbonyl (nicotinoyl) and lactam carbonyl stretches, respectively. Aromatic C=C and C=N vibrations appear between 1580-1605 cm⁻¹, while aliphatic C–H stretches are observed at 2940-2980 cm⁻¹. The absence of broad O–H/N–H stretches above 3000 cm⁻¹ confirms the absence of enolizable protons [2] [7].
UV-Vis Spectroscopy:In methanol solution, the compound exhibits π→π* transitions at λₘₐₓ = 265 nm (ε = 12,500 M⁻¹cm⁻¹) attributed to the pyridine ring, and a n→π* transition at λₘₐₓ = 320 nm (ε = 8,200 M⁻¹cm⁻¹) from the carbonyl groups. The bathochromic shift relative to unsubstituted piperidones (typically λₘₐₓ < 280 nm) demonstrates extended conjugation through the nicotinoyl substituent [2] [6].
Table 2: Key Spectroscopic Assignments for 1-Methyl-3-nicotinoyl-2-piperidone
Technique | Signal (ppm/cm⁻¹/nm) | Assignment |
---|---|---|
¹H NMR | δ 2.98 (s, 3H) | N-CH₃ protons |
δ 8.98 (d, 1H) | Pyridine H2 ortho to N | |
¹³C NMR | δ 168.2 | Lactam carbonyl (C2) |
δ 165.8 | Nicotinoyl carbonyl (C=O) | |
FT-IR | 1685 cm⁻¹ | Conjugated amide C=O stretch |
1662 cm⁻¹ | Lactam C=O stretch | |
UV-Vis | 265 nm | π→π* transition (pyridine) |
320 nm | n→π* transition (carbonyls) |
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide detailed insight into the electronic structure and steric parameters of 1-methyl-3-nicotinoyl-2-piperidone. The highest occupied molecular orbital (HOMO) is localized primarily on the piperidone carbonyl and the pyridine nitrogen, while the lowest unoccupied molecular orbital (LUMO) shows significant density on the nicotinoyl carbonyl group and the pyridyl ring. This distribution creates a HOMO-LUMO energy gap of 4.32 eV, indicating moderate chemical stability and potential for charge transfer interactions [2] [10].
Electrostatic potential mapping reveals regions of high electron density (negative potential) around the carbonyl oxygens and pyridyl nitrogen, while positive potential dominates the methyl group and aliphatic proton regions. The molecular dipole moment (μ = 4.78 Debye) is significantly higher than unsubstituted 1-methyl-2-piperidone (μ = 3.92 Debye), reflecting increased polarity from the electron-withdrawing nicotinoyl group. Torsional angle analysis between the piperidone C3 and nicotinoyl carbonyl carbon (C3-C(O)-C2'-C3') shows a preferred angle of 35.2°, optimizing conjugation while minimizing steric clash between the pyridine ring and the piperidone hydrogen atoms [2] [10].
The structural and electronic properties of 1-methyl-3-nicotinoyl-2-piperidone demonstrate significant differentiation from related compounds:
Versus 1-Methyl-2-piperidone (CAS 931-20-4): The unsubstituted analog exhibits simpler NMR spectra lacking aromatic signals (δ < 3.5 ppm for ring protons) and reduced UV absorption (λₘₐₓ = 210 nm). Its crystal structure shows a fully planar amide group without axial substituents, and DFT calculations reveal a smaller dipole moment (3.92 D) and wider HOMO-LUMO gap (5.8 eV). The boiling point (105-106°C at 12 mmHg) is significantly lower than the nicotinoyl derivative's predicted 423.7°C at atmospheric pressure, reflecting reduced molecular weight and polarity [5] [8].
Versus 1-Methyl-3-phenylsulfonyl-2-piperidone: The sulfonyl analog exhibits similar half-chair conformation but with the bulkier phenylsulfonyl group adopting an axial position. Crystallographic analysis shows longer intermolecular contact distances (C–H⋯O = 3.12 Å) compared to the nicotinoyl derivative's 2.997 Å, indicating weaker hydrogen bonding. The sulfonyl group's stronger electron-withdrawing nature reduces electron density on the lactam oxygen, evidenced by a 15 cm⁻¹ blue shift in carbonyl IR stretching frequency [9].
Versus Therapeutic 2-Piperidone Derivatives: Biologically active analogs like Alzheimer's therapeutic candidates exhibit modified electronic profiles. For example, derivative 7q (with para-hydroxyphenyl substituent at C3) shows enhanced electron-donating capacity (HOMO energy = -5.72 eV vs. -6.21 eV for the nicotinoyl derivative), correlating with amyloid-β aggregation inhibition. The nicotinoyl derivative's pyridyl nitrogen provides a potential metal coordination site absent in alkyl- or aryl-substituted analogs, suggesting possible divergent biological interactions [6].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8